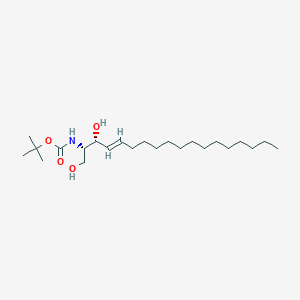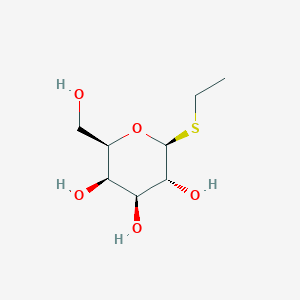
4,6-Diamino-2-mercaptopyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of DAMP and its derivatives can involve various strategies, including one-pot synthesis methods from related pyrimidine compounds. For instance, a one-pot synthesis of 6-mercaptopurines from 4,5-diamino-6-chloro-pyrimidine, an aldehyde, and elemental sulfur has been demonstrated, utilizing in situ generated H2S to convert the chloro group to a mercapto group (Tandel et al., 2004). Additionally, the reaction of 5,6-diamino-4-hydroxy-2-mercaptopyrimidine with mono- and α,ω-dihalocompounds has led to alkyl derivatives not previously described (Cosimelli et al., 2004).
Molecular Structure Analysis
DAMP and its derivatives exhibit diverse modes of chelation due to their functional groups, which significantly impact their molecular structure and bonding. New complexes of DAMP have been synthesized and characterized, revealing its ability to chelate through different combinations of its nitrogen, sulfur, and oxygen atoms (El-Morsy et al., 2014).
Chemical Reactions and Properties
DAMP participates in various chemical reactions, including acylation and alkylation, demonstrating its reactivity towards different chemical reagents. The acylation of DAMP with carboxylic acid chlorides has been explored, showing the reactivity at the sulfur atom, ring nitrogen atom, or amino group depending on the reaction conditions (Podzigun et al., 1980).
Physical Properties Analysis
The physical properties of DAMP, such as its solubility and stability, are influenced by its molecular structure and the nature of its functional groups. These properties are critical for its application in various chemical syntheses and processes.
Chemical Properties Analysis
DAMP's chemical properties, including its reactivity and interaction with metal ions, are central to its use as a ligand in coordination chemistry and as a corrosion inhibitor. Its effectiveness as a copper corrosion inhibitor in NaCl solution has been studied, with results indicating high inhibition efficiency due to the adsorption of DAMP molecules on the copper surface through S and N atoms (Cheng et al., 2016).
Applications De Recherche Scientifique
1. Application in the Synthesis of Metal-Organic Frameworks
- Summary of Application: 4,6-Diamino-2-mercaptopyrimidine was used as a chelating agent for the preparation of a novel nickel metal–organic framework (Ni-DAMP-MOF). This MOF was used as a catalyst in the synthesis of pyranopyrazoles and selective oxidation of sulfides to sulfoxides .
- Methods of Application: The MOF was prepared and characterized using various techniques such as XRD, SEM, EDS, WDX, TGA, BET, FT-IR, and AAS .
- Results or Outcomes: The products were obtained with high purity and excellent yields, indicating the high catalytic activity of this catalyst. The catalyst also showed good selectivity in the oxidation of sulfides to sulfoxides .
2. Application in Anticancer Research
- Summary of Application: Studies have shown that 2-mercaptopyrimidine and 2-mercapto-4-aminopyrimidine, which includes 4,6-Diamino-2-mercaptopyrimidine, can inhibit the synthesis of t-RNA. Thus, they may act as valuable substrates in the synthesis of antitumor chemotherapeutic agents .
3. Application as a Copper Inhibitor
- Summary of Application: 4,6-Diamino-2-mercaptopyrimidine has been studied as a copper inhibitor in a 3.5 wt% NaCl solution .
4. Application in Mercury Removal
- Summary of Application: A novel Zr-based metal-organic framework (MOF) modified by 4,6-Diamino-2-mercaptopyrimidine was synthesized and showed excellent performance in removing Hg(II) from water .
- Methods of Application: The MOF was characterized using techniques such as XRD, SEM, EDS, WDX, TGA, BET, FT-IR, and AAS .
Safety And Hazards
Orientations Futures
DAMP has been applied as an outstanding chelating agent for the preparation of a novel nickel metal–organic framework (Ni-DAMP-MOF) as a heterogeneous and reusable catalyst . This indicates potential future directions in the field of catalysis. Moreover, metal nanoclusters, including DAMP, are emerging as the next-generation high-performance nanoantibiotics , indicating potential applications in the medical field.
Propriétés
IUPAC Name |
4,6-diamino-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAWOHUJKPKOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061395 | |
| Record name | 4,6-Diamino-2(1H)-pyrimidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diamino-2-mercaptopyrimidine | |
CAS RN |
1004-39-3 | |
| Record name | 4,6-Diamino-2-mercaptopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thio-6-aminocytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Diamino-2-mercaptopyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyrimidinethione, 4,6-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,6-Diamino-2(1H)-pyrimidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-diaminopyrimidine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-THIO-6-AMINOCYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VP6I0FY3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate](/img/structure/B15995.png)

![ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate](/img/structure/B16001.png)






